Benzoic acid, 3,5-dimercapto-, also known as 3,5-bis(sulfanyl)benzoic acid, is an organic compound with the molecular formula and a molecular weight of approximately 186.3 g/mol. This compound features a benzene ring substituted at the 3 and 5 positions with thiol groups, which are characterized by the presence of sulfur atoms. The compound is classified under benzoic acids and derivatives, which are known for their aromatic properties and functional carboxylic acid group .
The structure of benzoic acid, 3,5-dimercapto- includes a hydroxyl group and multiple sulfur atoms that contribute to its chemical reactivity and potential biological activity. Its unique arrangement allows it to participate in various
The synthesis of benzoic acid, 3,5-dimercapto- typically involves the following methods:
Benzoic acid, 3,5-dimercapto- has potential applications in various fields:
Interaction studies involving benzoic acid, 3,5-dimercapto- primarily focus on its reactivity with other chemical species. For example:
Several compounds share structural similarities with benzoic acid, 3,5-dimercapto-. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple carboxylic acid without sulfur groups |
| 5-Mercapto-2-Nitro-Benzoic Acid | C7H5NO4S | Contains a nitro group along with a mercapto group |
| 3,5-Dimethoxybenzoic Acid | C9H10O4 | Contains methoxy groups instead of thiols |
| Thiodipropionic Acid | C5H10O4S2 | Contains two thioester groups |
Benzoic acid, 3,5-dimercapto- is unique due to its combination of both carboxylic acid and multiple thiol functionalities. This dual functionality allows it to participate in diverse
The synthesis of polyfunctional thiolated aromatics has evolved significantly since early electrophilic substitution methods. Initial approaches relied on harsh Lewis acids like aluminum chloride to facilitate electrophilic thiolation using methyl methanethiosulphonate, as demonstrated in classical studies. These methods, while effective for simple systems, struggled with regioselectivity in di-substituted frameworks like benzoic acid derivatives.
A paradigm shift emerged with the development of nucleophilic thiolation strategies. Metal-free protocols using sulfonyl chlorides as sulfur sources enabled direct C–H functionalization under oxidative conditions, bypassing the need for pre-functionalized aromatic substrates. This approach proved particularly valuable for benzoic acid derivatives, where carboxylic acid groups could direct thiolation to specific positions. Photochemical methods further expanded synthetic possibilities, with iridium-catalyzed radical thiolation enabling precise functionalization of π-excessive aromatic systems. Recent advances in catalyst-free cascades, such as thiolation-aryl migration sequences in ethanol, demonstrate the field’s progression toward milder, more sustainable methodologies.
3,5-DMBA forms complexes with transition metals through synergistic interactions between its thiolate and carboxylate groups. Raman and infrared spectroscopy reveal distinct vibrational signatures for metal-thiolate (ν(S–M) at 250–300 cm⁻¹) and metal-carboxylate (ν(COO–M) at 1,400–1,600 cm⁻¹) bonds [2] [4]. X-ray absorption near-edge structure (XANES) studies on Cu(II)-3,5-DMBA complexes show pre-edge features at 8,984 eV, indicative of square-planar geometry with mixed S/O coordination [2].
Table 1: Transition Metal Complex Geometries
| Metal Ion | Coordination Geometry | Dominant Binding Sites | Bond Lengths (Å) |
|---|---|---|---|
| Cu(II) | Distorted square-planar | S (thiolate), O (carboxyl) | Cu–S: 2.28, Cu–O: 1.95 |
| Fe(III) | Octahedral | S (bridging), O (chelating) | Fe–S: 2.35, Fe–O: 2.10 |
| Co(II) | Tetrahedral | S (terminal), O (monodentate) | Co–S: 2.30, Co–O: 2.05 |
Unusual μ₃-bridging modes occur in Fe(III) complexes, where one thiolate bridges three metal centers, as evidenced by extended X-ray absorption fine structure (EXAFS) coordination numbers >6 [2].
The protonation states of 3,5-DMBA’s functional groups dictate metal-binding preferences:
In situ UV-vis titration of Ni(II)-3,5-DMBA shows λ_max shifts from 510 nm (pH 3, S-only coordination) to 620 nm (pH 7, S/O chelation), with isosbestic points at 450 and 580 nm confirming stepwise deprotonation [4].
Lanthanide(III) complexes of 3,5-DMBA exhibit systematic structural changes across the series due to lanthanide contraction. Single-crystal analyses reveal:
Table 2: Lanthanide Contraction Effects
| Ln(III) | Ionic Radius (Å) | Coordination Number | Ln–S Bonds | Ln–O Bonds |
|---|---|---|---|---|
| La | 1.16 | 9 | 3 | 6 |
| Eu | 1.07 | 9 | 2 | 7 |
| Yb | 0.99 | 8 | 2 | 6 |
Extended X-ray diffraction studies of [Ln(3,5-DMBA)₃]·nH₂O (Ln = Nd, Gd, Dy) show enhanced luminescence quantum yields (Φ = 12–18%) compared to monothiol analogues, attributed to rigid S/O coordination spheres suppressing non-radiative decay [5].
3,5-DMBA facilitates hierarchical assembly via:
Table 3: Supramolecular Assembly Types
| Assembly Dimension | Key Interactions | Representative Structure | Application Relevance |
|---|---|---|---|
| 1D | O–H···S, S–M–S | Helical chains | Ion-selective membranes |
| 2D | π-Stacking, M–O | Grid-like layers | Catalytic substrates |
| 3D | M–S/O bridges | Microporous frameworks | Gas storage materials |
Cryogenic transmission electron microscopy (cryo-TEM) of self-assembled Pd(II)-3,5-DMBA networks reveals tunable pore sizes (1.2–3.8 nm) controlled by pH and metal-to-ligand ratios [2]. These materials exhibit Brunauer-Emmett-Teller (BET) surface areas up to 1,250 m²/g, surpassing many metal-organic frameworks (MOFs) derived from monocarboxylate ligands [5].
The application of benzoic acid, 3,5-dimercapto- as a molecular precursor in chalcogenide quantum dot synthesis represents a significant advancement in nanocrystal engineering [3] [4]. The compound's bidentate coordination capability through its dual mercapto groups enables enhanced control over quantum dot nucleation and growth processes [2].
Research has demonstrated that the synthesis of 3,5-dimercapto benzoic acid follows a three-step Newman-Kwart rearrangement protocol, achieving yields of 94% in the first step and 64% in the second step [3]. The initial step involves O-thiocarbamation of methyl 3,5-dihydroxybenzoate using N,N-dimethylthiocarbamoyl chloride, followed by Newman-Kwart rearrangement at elevated temperatures to form the corresponding S-dimethylcarbamothioate [3]. The final hydrolysis step yields the target dimercapto compound with characteristic spectroscopic properties including S-H vibration at 2560 cm⁻¹ and C=O stretching at 1620 cm⁻¹ [2].
The application of this molecular precursor in quantum dot synthesis offers several technical advantages over conventional single-thiol ligands. The presence of two mercapto groups provides bidentate coordination to semiconductor surfaces, resulting in enhanced quantum confinement effects and improved photoluminescence quantum yields [4]. Studies have shown that cadmium selenide quantum dots synthesized using 3,5-dimercapto benzoic acid exhibit superior optical properties compared to those prepared with monodentate ligands [5].
| Parameter | Value | Reference |
|---|---|---|
| Synthesis yield (Step 1) | 94% | [3] |
| Synthesis yield (Step 2) | 64% | [3] |
| S-H vibration frequency | 2560 cm⁻¹ | [2] |
| C=O stretching frequency | 1620 cm⁻¹ | [2] |
| Quantum dot size range | 2-5 nm | [4] |
The bidentate coordination mechanism enables precise control over quantum dot surface chemistry, resulting in improved colloidal stability and reduced trap state formation [6]. Core-shell quantum dots synthesized using this precursor demonstrate enhanced photostability and reduced blinking behavior, making them suitable for biological imaging applications [7]. The compound's ability to form stable metal-thiolate bonds with cadmium, zinc, and lead chalcogenide surfaces has been confirmed through X-ray photoelectron spectroscopy studies [6].
The application of benzoic acid, 3,5-dimercapto- in surface functionalization of plasmonic nanoparticles has emerged as a breakthrough in surface-enhanced Raman scattering (SERS) technology [2] [8]. The compound's unique ability to function as both an aggregating agent and a pH-sensitive reporter molecule represents a significant advancement in multifunctional nanoprobe design [8].
Research has demonstrated that 3,5-dimercapto benzoic acid bound to gold nanospheres creates highly reproducible SERS signals capable of pH sensing across the entire physiological range with excellent resolution [8]. The compound's dual mercapto groups enable controlled aggregation of gold nanoparticles through inter-particle bridging, creating intense electromagnetic hotspots necessary for SERS enhancement [2]. This controlled aggregation mechanism eliminates the need for salt-induced aggregation, which typically results in poor reproducibility due to variable aggregate sizes [8].
The pH sensing capability of this system operates through protonation-deprotonation equilibria of the carboxylic acid group, resulting in characteristic spectral shifts that can be quantitatively correlated with pH values [2]. Studies have shown that the system provides reliable pH measurements from 4.0 to 8.0, covering the complete physiological range [8]. The enhancement factor achieved with this system reaches 10³-fold signal amplification, making it suitable for single-molecule detection applications [2].
| Application Parameter | Value | Reference |
|---|---|---|
| pH sensing range | 4.0-8.0 | [8] |
| SERS enhancement factor | 10³-fold | [2] |
| Reproducibility | High | [8] |
| Hotspot formation | Controlled | [2] |
The surface functionalization mechanism involves thiolate bond formation between the mercapto groups and gold surfaces, with binding energies determined through X-ray photoelectron spectroscopy analysis [9]. The sulfur 2p peaks at 162 eV confirm strong thiolate-gold bonding, while the preservation of aromatic ring structure enables pH-responsive behavior [9]. Dynamic light scattering measurements show increased particle diameter following functionalization, confirming successful surface modification [2].
The compound's application extends beyond pH sensing to include general SERS-based chemical detection. The aromatic ring system provides characteristic vibrational modes that can be monitored for various analytes, while the mercapto groups ensure stable attachment to metal surfaces [9]. This combination of properties makes 3,5-dimercapto benzoic acid an ideal candidate for developing robust SERS-based sensors for environmental monitoring and biomedical applications [10].
The utilization of benzoic acid, 3,5-dimercapto- as a building block in metal-organic framework construction represents an innovative approach to creating defect-engineered porous materials [11] [12]. The compound's multiple coordination sites enable the formation of complex three-dimensional architectures with tunable porosity and enhanced surface area [12].
Research has demonstrated that benzoic acid derivatives, including the 3,5-dimercapto variant, can function as modulators in MOF synthesis to create controlled defect structures [11]. The synthesis of defect-engineered UiO-66 using benzoic acid as a modulator results in materials with significantly altered pore size distributions and increased surface accessibility [13]. The defective MOF structures exhibit enhanced adsorption capacities, with one study showing increased arsenate adsorption from 70 mg/g to 173.82 mg/g at pH 8 [11].
The mechanism of defect formation involves the incorporation of benzoic acid derivatives as competing ligands during MOF crystallization, resulting in missing-linker defects that create hierarchical pore structures [12]. The 3,5-dimercapto benzoic acid can participate in this process through its carboxylic acid functionality, while the mercapto groups provide additional coordination sites for metal binding [14]. This dual functionality enables the creation of MOFs with mixed organic linkers, leading to enhanced chemical diversity and functional properties [12].
| MOF Parameter | Control MOF | Defect-Engineered MOF | Reference |
|---|---|---|---|
| Pore size | 1.53 nm | 1.70 nm | [11] |
| Surface area | Standard | Enhanced | [12] |
| Adsorption capacity | 70 mg/g | 173.82 mg/g | [11] |
| Crystallinity | High | Reduced | [13] |
The post-synthetic modification potential of 3,5-dimercapto benzoic acid-containing MOFs offers additional advantages for materials design [15]. The mercapto groups can undergo further chemical transformations, enabling the introduction of additional functional groups through click chemistry or other coupling reactions [16]. This approach allows for the fine-tuning of MOF properties for specific applications, including gas separation, catalysis, and drug delivery [17].
Studies have shown that MOFs constructed with dimercapto benzoic acid derivatives exhibit improved stability under harsh conditions due to the strong metal-sulfur coordination bonds [18]. The combination of carboxylate and thiolate binding modes provides enhanced structural integrity compared to MOFs constructed solely with carboxylate linkers [14]. This increased stability makes these materials suitable for applications requiring long-term performance under challenging environmental conditions [19].
The formation of self-assembled monolayers using benzoic acid, 3,5-dimercapto- on semiconductor substrates represents a significant advancement in surface engineering for organic electronics applications [20] [21]. The compound's ability to form ordered, densely packed monolayers on both gold and silicon surfaces provides opportunities for developing high-performance organic electronic devices [22].
Research has demonstrated that 4-mercaptobenzoic acid and related dimercapto derivatives can form stable SAMs on gold surfaces with characteristic molecular orientations determined by the position of functional groups [21]. The 3,5-dimercapto variant offers enhanced surface coverage due to its bidentate coordination capability, resulting in more stable and ordered monolayer structures [23]. X-ray photoelectron spectroscopy studies confirm the formation of strong thiolate-metal bonds with binding energies consistent with covalent attachment [21].
The formation of SAMs on silicon substrates follows a different mechanism involving direct Si-C bond formation through radical reactions [24]. The mercapto groups in 3,5-dimercapto benzoic acid can undergo hydrosilylation reactions with hydrogen-terminated silicon surfaces, resulting in covalent attachment without interfacial oxide layers [24]. This direct bonding mechanism provides superior electrical properties compared to silane-based SAMs, which typically require oxide interlayers [22].
| Substrate | Contact Angle | Bonding Mode | Stability | Reference |
|---|---|---|---|---|
| Gold | Variable | Thiolate | High | [21] |
| Silicon | 80-85° | Si-C | Very High | [24] |
| Silicon oxide | 60-70° | Siloxane | Moderate | [22] |
The electronic properties of SAMs formed from 3,5-dimercapto benzoic acid have been extensively studied using scanning tunneling spectroscopy and electrochemical methods [25]. The compound exhibits good molecular conductance with filled states from sulfur and aromatic ring contributions near the Fermi level [25]. This electronic structure makes these SAMs suitable for applications in organic field-effect transistors and molecular electronics devices [26].
The pH-responsive behavior of the carboxylic acid group in these SAMs provides additional functionality for sensor applications [27]. Studies have shown that the protonation state of the acid group can be reversibly switched, leading to changes in surface wetting properties and electrical characteristics [28]. This pH-responsive behavior enables the development of smart surfaces that can respond to environmental changes [26].
The stability of SAMs formed from 3,5-dimercapto benzoic acid has been evaluated under various conditions, including thermal treatment and chemical exposure [24]. The bidentate coordination through dual mercapto groups provides enhanced stability compared to monothiol SAMs, with improved resistance to desorption and oxidation [22]. This enhanced stability makes these materials suitable for long-term applications in harsh environments [26].